N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a complex organic compound It features a unique structure that includes a dioxino-benzothiazole moiety, a dimethylaminoethyl group, and a nitrofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Formation of the dioxino-benzothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the nitrofuran carboxamide group: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide: Lacks the dioxino-benzothiazole moiety.
N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide: Lacks the dimethylaminoethyl group.
Uniqueness
The uniqueness of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride lies in its combination of functional groups and structural features, which may confer specific properties and activities not found in similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S.ClH/c1-20(2)5-6-21(17(23)12-3-4-16(28-12)22(24)25)18-19-11-9-13-14(10-15(11)29-18)27-8-7-26-13;/h3-4,9-10H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSGUKLHZXJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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